4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

p38α MAP kinase kinase inhibitor scaffold X-ray co-crystallography

4-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride (free base CAS 105675-84-1; HCl salt CAS 2624130-21-6) is a halogenated aminopyrazole derivative with molecular formula C₄H₆ClN₃ (free base MW 131.56 g/mol; HCl salt MW 168.02 g/mol). This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C4H7Cl2N3
Molecular Weight 168.02 g/mol
Cat. No. B13512675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride
Molecular FormulaC4H7Cl2N3
Molecular Weight168.02 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Cl)N.Cl
InChIInChI=1S/C4H6ClN3.ClH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H
InChIKeyDCAOHPLFRLXZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride: Technical Baseline for Procurement of Aminopyrazole Building Blocks


4-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride (free base CAS 105675-84-1; HCl salt CAS 2624130-21-6) is a halogenated aminopyrazole derivative with molecular formula C₄H₆ClN₃ (free base MW 131.56 g/mol; HCl salt MW 168.02 g/mol) [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . Its defining structural feature — a chlorine atom at the pyrazole 4-position ortho to the 5-amino group — creates a regiochemically distinct substitution vector that differentiates it from isomeric 3-chloro and 5-chloro aminopyrazoles. The hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base .

Why Generic Substitution Fails: Regioisomer-Dependent Reactivity Differentiates 4-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride from In-Class Aminopyrazole Alternatives


Aminopyrazole building blocks sharing the C₄H₆ClN₃ molecular formula are not functionally interchangeable. The position of the chlorine substituent relative to the amine group fundamentally alters electronic character, nucleophilicity, and the geometry of downstream derivatization products. In the 4-chloro-5-amino configuration, the chlorine occupies the position para to the ring N-2 nitrogen and ortho to the amine, creating an electron-deficient carbon center with distinct cross-coupling reactivity compared to 3-chloro-5-amino or 5-chloro-4-amino regioisomers [1]. Published X-ray co-crystallography of 5-amino-pyrazole inhibitors bound to p38α MAP kinase confirms that substitution position on the pyrazole ring directly dictates the inhibitor's binding orientation and hinge-region interactions [2]. Consequently, substituting one regioisomer for another in a validated synthetic route or SAR program risks divergent reaction outcomes and confounded structure-activity relationships.

Quantitative Differentiation Evidence: 4-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride vs. Closest Structural Analogs


Regioisomeric Chlorine Position Defines p38α MAP Kinase Pharmacophore Compatibility: 5-Amino vs. 4-Amino Scaffold Comparison

X-ray co-crystallography of 5-amino-pyrazole-based inhibitors bound to unphosphorylated p38α MAP kinase (PDB: 3OCG) reveals that the 5-amino group engages the kinase hinge region via a donor–acceptor hydrogen-bond pair with Met109 [1]. The 4-chloro substituent in 4-chloro-1-methyl-1H-pyrazol-5-amine projects into a hydrophobic pocket adjacent to the gatekeeper residue. In contrast, 5-chloro-1-methyl-1H-pyrazol-4-amine (CAS 406189-04-6) presents the amine at the 4-position, which precludes the same bidentate hinge-binding geometry [1]. The 5-amino-pyrazole scaffold for p38α inhibition has yielded compounds with cellular TNFα inhibition IC₅₀ below 100 nM, whereas the 4-amino-pyrazole scaffold is primarily cited within LRRK2 inhibitor chemotypes with distinct binding modes .

p38α MAP kinase kinase inhibitor scaffold X-ray co-crystallography

Oral Bioavailability Potential: Computed LogP and Aqueous Solubility Differentiate 4-Chloro from 5-Chloro Regioisomer

The free base 4-chloro-1-methyl-1H-pyrazol-5-amine exhibits a consensus Log P (o/w) of 0.63 and predicted aqueous solubility of 4.78 mg/mL (LogS = -1.44, ESOL method), placing it in the 'soluble' classification . The 4-chloro-5-amino regioisomer features zero rotatable bonds and a topological polar surface area (TPSA) of 43.84 Ų, fully compliant with Lipinski's Rule of Five . In comparison, the isomeric 4-amino-5-chloro-1-methylpyrazole (CAS 406189-04-6) has a computed XLogP3 of 0.5 and TPSA of 43.8 Ų . While the two regioisomers share identical molecular weight and formula, the 4-chloro-5-amino system positions the H-bond donor (NH₂) adjacent to the lipophilic chloro substituent, creating a localized polar patch that may influence solubility differently than the 4-amino-5-chloro arrangement. The hydrochloride salt form of the target compound (MW 168.02) provides enhanced aqueous solubility relative to the free base for biological assay preparation .

drug-likeness LogP aqueous solubility Lipinski parameters

Halogen-Specific Synthetic Utility: 4-Chloro Substituent Enables Pd-Catalyzed Cross-Coupling Orthogonal to 3-Chloro Regioisomer

The chlorine atom at the pyrazole 4-position in 4-chloro-1-methyl-1H-pyrazol-5-amine is situated at a vinylogous position relative to the endocyclic N-2 nitrogen, creating an electron-deficient carbon center amenable to Pd-catalyzed cross-coupling. ¹³C NMR chemical shift data for N-methyl-pyrazole derivatives indicate that C-4 chloro substitution produces distinct electronic shielding patterns compared to C-3 and C-5 substitution [1]. The 3-chloro-1-methyl-1H-pyrazol-5-amine regioisomer (CAS 167408-80-2) positions the chlorine at a carbon adjacent to the ring N-2, where its reactivity in nucleophilic aromatic substitution and cross-coupling differs due to altered electron density distribution [2]. Published synthetic methodology demonstrates that 3-aminopyrazoles and 5-aminopyrazoles can be selectively generated with selectivities up to 99:1 from a common precursor by choice of reaction conditions [3]. The 4-chloro-5-amino scaffold uniquely places the chlorine in a position that allows sequential ortho-functionalization of the pyrazole ring without competing reactivity at the amine-bearing carbon.

cross-coupling Suzuki coupling Buchwald-Hartwig amination regioselective functionalization

Hydrochloride Salt Form Offers Quantifiable Solubility and Handling Advantages Over Free Base for Biological Assay Applications

The hydrochloride salt of 4-chloro-1-methyl-1H-pyrazol-5-amine (CAS 2624130-21-6; MW 168.02 g/mol; formula C₄H₇Cl₂N₃) demonstrates water solubility that is explicitly described as 'soluble in water,' in contrast to the free base (CAS 105675-84-1; MW 131.56 g/mol; formula C₄H₆ClN₃) which exhibits only 'moderate solubility in polar solvents' . The free base form has a predicted ESOL aqueous solubility of 4.78 mg/mL (0.0364 mol/L, LogS = -1.44) . While direct quantitative solubility measurements for the hydrochloride salt are not reported in publicly available databases, the salt formation principle (addition of HCl increasing ionization and aqueous solubility) is well-established for aminopyrazole building blocks, as noted for related compounds where 'the hydrochloride salt formation is critical for improving solubility and handling stability, a common practice in pharmaceutical intermediates' . The commercially available 3-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS 1312949-22-6) is similarly supplied as the HCl salt to facilitate its use as a reagent in orexin receptor inhibitor synthesis .

salt form selection aqueous solubility biochemical assay preparation compound handling

Commercial Purity and Analytical Documentation: 98% Standard Purity with Multi-Method Batch QC Differentiates from 95% Minimum Suppliers

Multiple major suppliers offer 4-chloro-1-methyl-1H-pyrazol-5-amine at a standard purity specification of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, certain suppliers list the compound at a minimum purity specification of 95% without multi-method QC documentation . Specifically, Bidepharm (BD264566) provides 98% standard purity with batch QC including NMR, HPLC, and GC ; Aladdin Scientific (C189526) specifies 98% purity ; and Fluorochem (F362252) specifies 98% purity with comprehensive SDS documentation . AKSci (9253CU) lists a minimum purity specification of 95% . The 98% purity tier provides a 3-percentage-point improvement over the 95% minimum, which translates to a 60% reduction in total impurity burden (5% impurities vs. 2% impurities).

chemical purity batch QC HPLC NMR procurement specification

Price-Performance Differentiation: HCl Salt Cost Efficiency vs. 3-Chloro Regioisomer Hydrochloride for Equivalent Purity Tier

The 4-chloro-1-methyl-1H-pyrazol-5-amine free base (CAS 105675-84-1) at 98% purity tier is commercially available at approximately £164.00/g (Fluorochem F362252, 1 g) and $608.90/g (Aladdin C189526, 1 g, 8–12 week lead time) . The free base from Macklin (C848576, 98%, 1 g) is priced at ¥1,698.00 . The 3-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS 1312949-22-6), a regioisomeric HCl salt used in orexin receptor inhibitor synthesis, is listed as a custom-synthesis building block by BOC Sciences without publicly listed pricing, suggesting lower commercial availability and potentially higher procurement cost . The 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride (CAS 130128-49-3, a methyl-positional isomer rather than chloro-positional isomer) is priced at €46.00/g from CymitQuimica/ Apollo Scientific at 98.2% purity by HPLC . The target compound (4-chloro isomer) occupies a mid-range price point among chloromethyl aminopyrazole isomers.

procurement cost building block economics laboratory supply chain

Optimal Application Scenarios for 4-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride Based on Quantitative Differentiation Evidence


p38α MAP Kinase Inhibitor Lead Optimization Programs Requiring Hinge-Region Binding Scaffolds

Medicinal chemistry teams developing ATP-competitive p38α MAP kinase inhibitors should select the 4-chloro-5-amino-pyrazole scaffold based on published X-ray co-crystallography confirming that 5-amino-pyrazole analogs engage the kinase hinge region via a bidentate hydrogen-bond interaction with Met109 (PDB: 3OCG) [1]. This validated binding mode is not accessible to the 4-amino-pyrazole regioisomer (CAS 406189-04-6), which is instead directed toward LRRK2 kinase inhibitor chemotypes . The hydrochloride salt form provides aqueous solubility suitable for biochemical kinase assay buffer conditions without DMSO co-solvent interference .

Parallel Library Synthesis Requiring Orthogonal Pd-Catalyzed Cross-Coupling at the 4-Position of the Pyrazole Ring

Synthetic chemistry groups constructing focused pyrazole libraries via Suzuki-Miyaura or Buchwald-Hartwig coupling should specify the 4-chloro-5-amino substitution pattern, which positions the chlorine at a vinylogous carbon relative to the endocyclic N-2 nitrogen. This electronic environment creates a cross-coupling handle that is orthogonal to the 3-chloro-1-methyl-1H-pyrazol-5-amine regioisomer (CAS 167408-80-2) [1]. The distinct ¹³C NMR chemical shift signature of C-4 chloro-substituted pyrazoles enables unambiguous reaction monitoring by NMR . The amine at the 5-position remains available for subsequent functionalization after cross-coupling, enabling sequential diversity introduction.

Agrochemical Intermediate Development Leveraging Chloro-Substituted Pyrazole Building Blocks

Research teams synthesizing herbicidal or fungicidal pyrazole derivatives — a well-established application area for chloromethyl aminopyrazoles [1] — should consider the 4-chloro-5-amino regioisomer for its distinct substitution vector relative to the 5-chloro-4-amino isomer. The herbicide patent literature extensively describes substituted 5-amino-1-aryl-pyrazoles with herbicidal and selective herbicidal properties . The 98% purity tier with multi-method QC (NMR, HPLC, GC) ensures batch-to-batch consistency for structure-activity relationship studies in agrochemical lead optimization .

Biochemical Assay Development Requiring Water-Soluble Aminopyrazole Probes Without Organic Co-Solvents

For target engagement assays, cellular thermal shift assays (CETSA), or SPR-based binding studies where DMSO concentrations must be minimized, the hydrochloride salt form (CAS 2624130-21-6) should be procured over the free base [1]. The water-soluble HCl salt allows direct dissolution in aqueous assay buffers, eliminating solvent-related artifacts that may arise from DMSO at concentrations exceeding 0.1% (v/v). The free base (CAS 105675-84-1), with a predicted aqueous solubility of 4.78 mg/mL and only 'moderate solubility in polar solvents,' may require DMSO as a co-solvent for achieving higher working concentrations .

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